molecular formula C12H18ClN3O B1433304 6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine CAS No. 1803597-99-0

6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine

Cat. No. B1433304
CAS RN: 1803597-99-0
M. Wt: 255.74 g/mol
InChI Key: OMXGZMIVUXENNK-UHFFFAOYSA-N
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Description

“6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1803593-60-3 . It has a molecular weight of 255.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-(2-isopropyltetrahydro-2H-pyran-3-yl)pyrimidin-4-amine . The InChI code is 1S/C12H18ClN3O/c1-8(2)11-9(4-3-7-17-11)15-10-5-6-14-12(13)16-10/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,14,15,16) .


Physical And Chemical Properties Analysis

The compound “6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 255.75 .

Scientific Research Applications

Quantum Chemical Characterization

6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine, as part of pyrimidine compounds, has been studied in the context of quantum chemistry. Hydrogen bonding sites in related pyrimidine derivatives have been analyzed using quantum chemical methods, identifying nitrogen atoms in the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).

Synthesis and Biological Activity

The synthesis of related pyrimidine compounds has been explored for their potential biological applications. For instance, pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Additionally, the synthesis and characterization of stable betainic pyrimidinaminides, derivatives of pyrimidine, have been reported, highlighting their potential in various chemical transformations (Schmidt, 2002).

Chemical Transformations

The compound and its derivatives have been utilized in various chemical transformations. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been converted into amino- and chloro-pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Botta et al., 1985).

Antimicrobial and Antifungal Effects

Compounds derived from pyrimidine, including those similar to 6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine, have shown antimicrobial and antifungal effects. For instance, a study on the antimicrobial and anticancer evaluation of novel heterocyclic systems linked to pyrimidine demonstrated variable inhibitory effects against microbes (Ibrahim et al., 2022). Another study explored the antifungal effect of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, revealing their potential as antifungal agents (Jafar et al., 2017).

Corrosion Inhibition

In the field of materials science, related pyrimidine derivatives have been evaluated as corrosion inhibitors. A study demonstrated that compounds like benzylidene-pyrimidin-2-yl-amine are effective corrosion inhibitors for mild steel in acidic solutions (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-chloro-N-(2-propan-2-yloxan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-8(2)12-9(4-3-5-17-12)16-11-6-10(13)14-7-15-11/h6-9,12H,3-5H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXGZMIVUXENNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCCO1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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